molecular formula C10H8BrN3O B3263558 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one CAS No. 37626-96-3

4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one

Cat. No. B3263558
CAS RN: 37626-96-3
M. Wt: 266.09 g/mol
InChI Key: YXNFWXDDDKXLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one is not well understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain receptors in the brain, which may be responsible for its potential use as an antitumor agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one are still being studied. However, it has been shown to have anti-inflammatory and antitumor properties. This compound has also been shown to have potential use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one in lab experiments is its availability and relatively low cost. However, one of the limitations is its potential toxicity, which may require the use of protective equipment and careful handling.

Future Directions

There are several future directions for the study of 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one. One direction is the further study of its potential use as a fluorescent probe for the detection of metal ions. Another direction is the study of its potential use as an antitumor agent. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new applications and potential uses.

Scientific Research Applications

The scientific research application of 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one is vast. It has been used as an intermediate in the synthesis of several pharmaceuticals such as antihypertensive agents, antitumor agents, and anti-inflammatory agents. It has also been used in the synthesis of agrochemicals such as herbicides and insecticides. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-amino-5-bromo-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNFWXDDDKXLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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